Methyl 2-[(5-nitropyridin-2-yl)amino]acetate
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Overview
Description
Methyl 2-[(5-nitropyridin-2-yl)amino]acetate: is an organic compound with the molecular formula C8H9N3O4 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-nitropyridin-2-yl)amino]acetate typically involves the nitration of 2-aminopyridine followed by esterification. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 5-nitro-2-aminopyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(5-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 2-[(5-aminopyridin-2-yl)amino]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-[(5-nitropyridin-2-yl)amino]acetic acid.
Scientific Research Applications
Methyl 2-[(5-nitropyridin-2-yl)amino]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-nitropyridin-2-yl)amino]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
- Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate
- Methyl 2-(5-nitropyridin-2-yl)acetate
- 2-Amino-5-nitropyridine
Comparison: Methyl 2-[(5-nitropyridin-2-yl)amino]acetate is unique due to the presence of both a nitro group and an amino group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9N3O4 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
methyl 2-[(5-nitropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)5-10-7-3-2-6(4-9-7)11(13)14/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
DHXINWVUSCDBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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